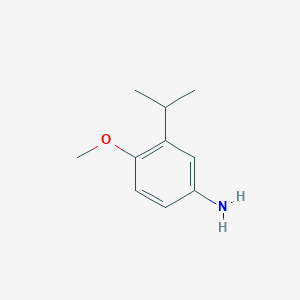

3-Isopropyl-4-methoxyaniline

描述

Overview of Aromatic Amines: Structure, Reactivity, and Significance

Aromatic amines, also known as arylamines, are a fundamental class of organic compounds characterized by an amino group (-NH2) or a substituted amino group directly attached to an aromatic ring. acs.orgsigmaaldrich.com The simplest member of this family is aniline (B41778), which consists of an amino group bonded to a benzene (B151609) ring. acs.org This direct attachment of the nitrogen atom to the aromatic system defines the unique chemical properties of these compounds. google.com

The reactivity of aromatic amines is significantly influenced by the interplay between the amino group and the aromatic ring. The lone pair of electrons on the nitrogen atom can be delocalized into the electron system of the ring, which has two major consequences. nih.gov Firstly, this delocalization makes aromatic amines less basic than their aliphatic counterparts because the electron pair is less available to accept a proton. acs.org Secondly, the donation of electron density into the ring makes the aromatic system more reactive towards electrophilic aromatic substitution, with the amino group acting as a powerful activating and ortho-, para-directing substituent. acs.org Aromatic amines can also undergo characteristic reactions such as diazotization, where the primary amino group is converted into a diazonium salt, a versatile intermediate for synthesizing a wide array of other compounds. acs.org

The significance of aromatic amines is vast, spanning numerous industrial and research sectors. They serve as essential building blocks and precursors in the synthesis of a diverse range of commercial products. sigmaaldrich.com Their most prominent applications are in the manufacturing of dyes and pigments, including the vast class of azo dyes. acs.orgnih.gov Furthermore, they are crucial intermediates in the production of pharmaceuticals, agricultural chemicals, and high-performance polymers like polyurethanes. acs.orgsigmaaldrich.com

Positioning 3-Isopropyl-4-methoxyaniline as a Substituted Aniline Derivative

This compound is a specific derivative of aniline, featuring a more complex substitution pattern on the benzene ring. Its core structure is that of aniline, but with two additional functional groups modifying the aromatic ring: an isopropyl group (-CH(CH₃)₂) at position 3 and a methoxy (B1213986) group (-OCH₃) at position 4, relative to the amino group at position 1.

The presence of these substituents distinguishes it from simpler aromatic amines like aniline or the isomeric anisidines (methoxyanilines). nih.govnih.gov The methoxy group is an electron-donating group, which further activates the ring, while the bulky isopropyl group provides steric hindrance that can influence the regioselectivity of its reactions. This specific arrangement of functional groups defines its unique chemical identity and potential reactivity pathways.

Below is a table detailing the key chemical properties of this compound.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 91251-42-2 | sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₅NO | sigmaaldrich.com |

| Molecular Weight | 165.24 g/mol | sigmaaldrich.com |

| InChI Key | IQZLIGNZLCVEKN-UHFFFAOYSA-N | sigmaaldrich.com |

Academic Research Rationale and Scope for this compound

The academic and industrial interest in a specific molecule like this compound stems from the broader importance of substituted anilines as versatile chemical intermediates, particularly in the development of complex, high-value molecules. nih.govgoogle.com Research in fields like medicinal chemistry and materials science often requires novel building blocks to synthesize new compounds with tailored properties. Substituted anilines are a cornerstone of this research, serving as starting materials for pharmaceuticals and dyes. nih.govnih.govgoogle.com

The rationale for investigating a compound with the specific substitution pattern of this compound is driven by the need for structural diversity in drug discovery and materials development. The synthesis of various substituted anilines allows researchers to perform structure-activity relationship (SAR) studies, where different functional groups are systematically placed on a core scaffold to optimize biological activity or material properties. For instance, related meta-substituted anilines have been pivotal in the efficient synthesis of antipsychotic drugs, highlighting the value of exploring unconventional substitution patterns. nih.gov

The scope of research involving this compound would likely focus on its utility as an intermediate. Its synthesis, likely via methods analogous to the preparation of similar compounds like 3-methyl-4-isopropylaniline, would be a primary step. google.com Subsequently, the compound could be used in reactions targeting its amino group or the activated aromatic ring to build more complex molecular architectures. Researchers might explore its use in creating new pharmaceutical candidates, where the isopropyl and methoxy groups could confer specific metabolic stability or receptor binding affinity. researchgate.net The compound represents a unique chemical tool, offering a specific combination of steric and electronic properties for the synthesis of novel chemical entities.

Structure

3D Structure

属性

IUPAC Name |

4-methoxy-3-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZLIGNZLCVEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564461 | |

| Record name | 4-Methoxy-3-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91251-42-2 | |

| Record name | 4-Methoxy-3-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Isopropyl 4 Methoxyaniline

Classical Approaches to Substituted Anilines

Classical methods for aniline (B41778) synthesis have been refined over more than a century and remain fundamental in both laboratory and industrial settings. These approaches often involve multi-step sequences starting from readily available aromatic precursors.

Reductive Amination Routes

Reductive amination is a highly versatile method for forming C-N bonds, allowing for the mono-alkylation of amines. rsc.orgrsc.org This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comresearchgate.net For the synthesis of a secondary aniline, this would involve reacting a primary aniline with an appropriate aldehyde or ketone. rsc.org

A significant advantage of reductive amination is its ability to control the degree of alkylation, avoiding the over-alkylation often seen with direct alkylation methods. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity and mild reaction conditions. masterorganicchemistry.comnih.gov

For instance, the synthesis of an N-alkylated aniline can be achieved by reacting an aniline with an aldehyde or ketone. The reaction proceeds through the formation of an imine, which is then reduced. masterorganicchemistry.com This method is particularly useful for introducing a variety of alkyl groups onto the nitrogen atom of an aniline. masterorganicchemistry.com

| Reactants | Reducing Agent | Product | Reference |

| Aniline, Aldehyde/Ketone | NaBH(OAc)₃ | N-Alkylated Aniline | nih.gov |

| Primary Amine, Aldehyde | NaBH₃CN | Secondary Amine | masterorganicchemistry.com |

| Nitroarene, Aldehyde/Ketone | Metal Catalyst, H₂ | N-Alkylated Aniline | researchgate.net |

Nucleophilic Substitution Strategies

Nucleophilic aromatic substitution (SNA) offers another pathway to substituted anilines, particularly when starting from aryl halides. In this type of reaction, a nucleophile, such as an amine, displaces a leaving group on an aromatic ring. chemistrysteps.comtib.eu For this reaction to proceed, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. tib.eu

Aniline itself can act as a nucleophile due to the lone pair of electrons on the nitrogen atom. quora.com However, its reactivity can be influenced by the substituents on the aromatic ring. Electron-donating groups increase the nucleophilicity, while electron-withdrawing groups decrease it. chemistrysteps.com

A well-known example of this strategy is the reaction of an aryl halide with sodium amide (NaNH₂) in liquid ammonia, which can effectively produce aniline derivatives. chemistrysteps.com

Reduction of Nitroarenes (Precursors to Anilines)

The reduction of nitroarenes is arguably the most common and historically significant method for preparing primary anilines. youtube.comorgoreview.comacs.org This transformation involves the conversion of a nitro group (-NO₂) on an aromatic ring to an amino group (-NH₂). A wide array of reducing agents and conditions have been developed for this purpose.

Historically, metals such as iron, tin, or zinc in the presence of an acid (like HCl) were widely used in what is known as the Béchamp reduction. orgoreview.comresearchgate.net While effective, these methods often generate significant amounts of metal waste. researchgate.net

Modern approaches frequently employ catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas (H₂). youtube.comresearchgate.net These methods are often cleaner and more efficient. Transfer hydrogenation, using a hydrogen donor like hydrazine (B178648) (N₂H₄) or formic acid in the presence of a catalyst, provides a safer alternative to using flammable hydrogen gas. researchgate.netorganic-chemistry.org

The reduction of a substituted nitrobenzene (B124822) is a key step in the synthesis of many complex anilines. The choice of reducing agent is crucial to ensure chemoselectivity, preserving other functional groups present in the molecule. researchgate.netorganic-chemistry.org For example, certain catalytic systems can selectively reduce a nitro group in the presence of sensitive groups like halogens, ketones, or esters. researchgate.netorganic-chemistry.org

| Reagent/Catalyst | Conditions | Reference |

| Fe/HCl | Acidic | orgoreview.comresearchgate.net |

| Sn/HCl | Acidic | acs.org |

| Zn/HCl | Acidic | acs.org |

| H₂/Pd-C | Catalytic Hydrogenation | researchgate.net |

| Hydrazine/Raney Ni | Transfer Hydrogenation | researchgate.net |

| Na₂S or Na₂S₂O₄ | Aqueous Solution | youtube.com |

| Iron(III) chloride/Hydrazine | Catalytic, in water | researchgate.net |

Diazotization and Coupling Reactions for Azo Compound Precursors

Diazotization of anilines, followed by coupling reactions, is a powerful tool in aromatic chemistry, primarily known for the synthesis of azo dyes. wikipedia.orgresearchgate.neticrc.ac.ir This process begins with the reaction of a primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, to form a diazonium salt. wikipedia.orgresearchgate.net

These diazonium salts are versatile intermediates that can undergo a variety of transformations. wikipedia.org In the context of creating more complex aniline structures, an azo coupling reaction can be employed. This involves reacting the diazonium salt with an electron-rich aromatic compound, such as another aniline or a phenol (B47542), to form an azo compound (a molecule containing an -N=N- linkage). researchgate.netwikipedia.org

While the primary application of this reaction is dye synthesis, the resulting azo compound can be subsequently cleaved, often reductively, to yield two separate aniline derivatives. This indirect route can be a strategic way to introduce specific substitution patterns on the aromatic ring. For example, the reaction of a diazonium salt with aniline can produce p-aminoazobenzene, which can be seen as a precursor to other substituted anilines. google.com

Advanced and Catalytic Synthesis of Anilines Relevant to 3-Isopropyl-4-methoxyaniline

Modern synthetic chemistry has increasingly focused on the development of more efficient and selective methods for constructing complex molecules. Catalytic reactions, in particular, have revolutionized the synthesis of substituted anilines.

Transition Metal-Catalyzed C-H Activation for Aniline Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of aromatic rings, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. dp.techacs.orgnih.gov This approach involves the direct cleavage of a carbon-hydrogen bond and its replacement with a new functional group.

In the context of aniline synthesis, C-H activation can be used to introduce substituents directly onto the aniline backbone or its precursors. These reactions are often guided by a directing group, which positions the metal catalyst at a specific C-H bond, ensuring high regioselectivity. nih.gov The amino group of an aniline or a derivative thereof can serve as such a directing group.

Various transition metals, including palladium, rhodium, and iridium, have been successfully employed in C-H activation reactions. acs.orgnih.govyoutube.com These catalytic systems can facilitate a range of transformations, including arylation, alkylation, and amination of C-H bonds. For example, a palladium-catalyzed reaction could be used to introduce an isopropyl group at a specific position on an aniline derivative.

The development of C-H activation methodologies represents a significant advancement in synthetic chemistry, allowing for the construction of complex anilines like this compound with greater efficiency and precision. acs.orgnih.gov

Gold-Catalyzed Domino Reactions for Substituted Anilines

A versatile and modular approach for synthesizing substituted anilines has been developed utilizing a gold(I)-catalyzed domino reaction. acs.orgresearchgate.net This method involves a three-component reaction that sequentially activates two different alkynes, leading to the construction of the aniline ring system. acs.org The process begins with the gold-catalyzed formation of a substituted pyrrole (B145914) from an aminoacetoaldehyde acetal (B89532) and a terminal alkyne. researchgate.net This is followed by a gold-facilitated Diels-Alder reaction between the in situ generated pyrrole and a second, electron-deficient alkyne. researchgate.net

The cationic gold catalyst is crucial as it promotes distinct sequential reactions in a single flask, a process known as auto-tandem catalysis. researchgate.net This strategy allows for the creation of a diverse library of substituted aniline derivatives simply by varying the three starting components. researchgate.netresearchgate.net The utility of the resulting anilines is significant, as they can be derivatized to form other pharmaceutically important heterocycles. acs.orgresearchgate.net While this method has not been explicitly documented for the synthesis of this compound, its modular nature suggests it is a theoretically viable pathway.

Table 1: Overview of Gold-Catalyzed Three-Component Aniline Synthesis

| Feature | Description | Source(s) |

|---|---|---|

| Catalyst | Cationic Gold(I) Complex | acs.orgresearchgate.net |

| Reactant 1 | Aminoacetoaldehyde Acetal | researchgate.net |

| Reactant 2 | Terminal Alkyne | researchgate.net |

| Reactant 3 | Electron-Deficient Alkyne (Dienophile) | researchgate.net |

| Mechanism | Domino Reaction: (3+2) Annulation/Diels-Alder | acs.org |

| Key Advantage | Modular synthesis allowing for diverse products | researchgate.netresearchgate.net |

Copper-Catalyzed Rearrangement Reactions for Meta-Substituted Anilines

For the specific synthesis of meta-substituted anilines, an efficient copper-catalyzed methodology has been reported. organic-chemistry.org This strategy involves a acs.orgnih.gov-methoxy rearrangement of N-methoxyanilines. The reaction proceeds through the in situ generation of an ortho-quinol imine intermediate, which then undergoes a Michael addition with a suitable nucleophile to yield the final meta-substituted aniline product. organic-chemistry.org

This method demonstrates excellent applicability for a range of substituents on the starting aniline and is compatible with various carbon nucleophiles, such as 1,3,5-trimethoxybenzene (B48636) and N-methylindole. organic-chemistry.org A key advantage of this rearrangement approach is that it circumvents issues commonly associated with oxidative reactions, such as the need for stoichiometric oxidants and the limited compatibility with electron-withdrawing groups. organic-chemistry.org The synthesis of this compound, which is an ortho- and para-substituted aniline, would not be directly achievable through this particular meta-directing strategy.

Palladium/Carbon-Ethylene Systems for Aniline Synthesis

A notable method for the synthesis of anilines from readily available cyclohexanones utilizes a Palladium/Carbon-Ethylene (Pd/C-ethylene) system. acs.orgresearchgate.net This reaction proceeds under nonaerobic conditions and involves a hydrogen transfer process between the cyclohexanone (B45756) starting material and ethylene, which serves as a hydrogen acceptor. acs.orgresearchgate.net The transformation is effectively a dehydration/dehydrogenation sequence. researchgate.net

This protocol is tolerant of a wide variety of substitutions on the cyclohexanone ring, making it a versatile tool for producing diversely substituted anilines. acs.org The combination of ammonium (B1175870) acetate (B1210297) (NH₄OAc) as the nitrogen source and potassium carbonate (K₂CO₃) as a base has been identified as highly suitable for this transformation. acs.org The direct conversion of a suitably substituted cyclohexanone, such as one bearing isopropyl and methoxy (B1213986) groups, could theoretically provide a direct route to compounds like this compound.

Table 2: Key Parameters for Aniline Synthesis via Pd/C-Ethylene System

| Parameter | Condition/Reagent | Purpose | Source(s) |

|---|---|---|---|

| Catalyst | Palladium on Carbon (Pd/C) | Facilitates hydrogen transfer | acs.orgresearchgate.net |

| Hydrogen Acceptor | Ethylene | Enables dehydrogenation of the ring | acs.orgresearchgate.net |

| Starting Material | Substituted Cyclohexanone | Aniline precursor | acs.org |

| Nitrogen Source | Ammonium Acetate (NH₄OAc) | Provides the amino group | acs.org |

| Base | Potassium Carbonate (K₂CO₃) | Reaction promoter | acs.org |

| Atmosphere | Nonaerobic | Prevents side reactions | acs.orgresearchgate.net |

Molybdenum-Catalyzed Allylic Amination

An efficient and robust approach for synthesizing 2,4-di and 2,4,6-trisubstituted anilines employs a simple molybdenum(VI) catalyst. rsc.org This method is based on the intermolecular reaction of readily accessible ynones and allylic amines. rsc.org The reaction is believed to proceed through a complex cascade of events, including aza-Michael addition, proton shift, cyclization, dehydration, 6π-electrocyclization, and final aromatization to form the aniline ring. rsc.org

This strategy provides a modular route to a variety of valuable substituted anilines, some of which are challenging to access through other means. rsc.org The synthetic potential of this methodology is highlighted by its applicability in gram-scale reactions and for the derivatization of bioactive molecules. rsc.org Broader research into molybdenum catalysis also shows its utility in the N-alkylation of amines with allylic alcohols and the regio- and enantioselective amination of allylic carbonates, underscoring the versatility of molybdenum in forming C-N bonds. acs.orgncert.nic.inlibretexts.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances, are increasingly being applied to the synthesis of anilines. Key strategies include the use of microwave-assisted synthesis and conducting reactions under solvent-free conditions.

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a valuable green chemistry tool, significantly reducing reaction times and often improving yields for the preparation of substituted anilines. nih.gov This technology has been successfully applied to nucleophilic aromatic substitution reactions, for instance, producing anilines from activated aryl halides using aqueous ammonia, thereby avoiding organic solvents and metal catalysts. nih.gov

The efficiency of microwave irradiation has been demonstrated in various contexts, such as the reaction of 2-chloropyrimidine (B141910) derivatives with substituted anilines, where it offers a significant improvement over conventional heating. wikipedia.org It has also been used for the synthesis of anilides from the direct reaction of an acid or ester with substituted anilines. youtube.com Studies have shown that the electronic nature of substituents on the aniline ring can influence the reaction yield under microwave conditions, with electron-donating groups generally leading to higher yields. tandfonline.com This rapid and eco-friendly method is considered a viable alternative for the industrial-scale synthesis of important pharmaceutical building blocks. nih.gov

Table 3: Examples of Microwave-Assisted Reactions for Aniline Derivatives

| Reaction Type | Reactants | Key Advantage(s) | Source(s) |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Activated Aryl Halides + NH₄OH | No organic solvent, no metal catalyst, fast | nih.gov |

| Anilide Formation | Quinaldic Acid + Substituted Anilines | One-step, direct reaction | youtube.com |

| Nucleophilic Aromatic Substitution | 2-chloropyrimidine + Substituted Anilines | Reduced reaction time vs. conventional heating | wikipedia.org |

| Formamide Synthesis | Substituted Anilines + Formic Acid | Fast, solvent-free potential | tandfonline.comrsc.org |

Solvent-Free Reaction Conditions

Eliminating organic solvents is a cornerstone of green synthetic chemistry, as it reduces waste, cost, and environmental hazards. Several methods for synthesizing aniline derivatives have been developed that operate under solvent-free conditions. researchgate.netyoutube.com For example, an environmentally friendly synthesis of 2-anilinonicotinic acid derivatives was achieved by heating 2-chloronicotinic acid with various aniline derivatives without any catalyst or solvent. researchgate.net The optimal conditions involved simply heating the neat mixture of reactants. researchgate.net

In other approaches, reactions can be performed under catalyst- and additive-free conditions, relying on thermal energy to drive the reaction between starting materials like (E)-2-arylidene-3-cyclohexenones and primary amines to form N-substituted anilines. This demonstrates a highly atom-economical and clean synthetic route. Furthermore, Brønsted acidic ionic liquids have been employed as effective catalysts for reactions such as the Friedel-Crafts reaction between aldehydes and anilines, which can also be conducted under solvent-free conditions to produce triarylmethanes. youtube.com These methods highlight a significant shift towards more sustainable manufacturing protocols in organic synthesis.

Catalyst Recycling and Sustainable Methodologies

The development of recoverable and reusable catalysts is a cornerstone of green chemistry, addressing both economic and environmental concerns in chemical synthesis. For the reduction of nitroaromatics to anilines, significant research has been dedicated to heterogeneous catalysts that can be easily separated from the reaction mixture and reused over multiple cycles.

One of the most promising strategies involves the use of magnetic nanoparticles as catalyst supports. These materials allow for the simple and efficient recovery of the catalyst using an external magnetic field, eliminating the need for energy-intensive separation processes like filtration or centrifugation. For instance, platinum (Pt) nanocomposite catalysts supported on magnetic nanoparticles have demonstrated high efficiency and reusability in the reduction of substituted nitrobenzenes. In a study on the reduction of nitrobenzene using a magnetically recyclable Pt composite catalyst, the catalyst was successfully recycled and reused for five consecutive cycles with no significant loss of activity. mdpi.com This approach not only simplifies product purification but also minimizes the loss of precious metal catalysts.

Another innovative approach is the use of metal-organic frameworks (MOFs) as catalysts. A recyclable Ni(II)-Porphyrin Metal-Organic Framework has been shown to be effective in the visible-light-assisted reduction of nitroaromatics under mild conditions. acs.org This photocatalytic system offers a sustainable alternative to traditional methods that often require high temperatures and pressures. The MOF catalyst could be recycled and reused for up to three cycles without a significant drop in its catalytic performance or structural integrity. acs.org

The table below illustrates the reusability of a magnetically separable Pt nanocomposite catalyst in the reduction of nitrobenzene, which serves as a model for the potential recyclability in the synthesis of this compound.

| Catalyst Recycling Data for Nitrobenzene Reduction | |

| Cycle | Conversion (%) |

| 1 | 99 |

| 2 | 98 |

| 3 | 98 |

| 4 | 97 |

| 5 | 96 |

This table demonstrates the potential for high catalyst reusability in the synthesis of anilines, a principle applicable to the production of this compound.

Furthermore, biocatalysis presents a highly sustainable route to aniline synthesis. Immobilized nitroreductases have been employed for the reduction of substituted nitroaromatics. acs.org These enzymatic catalysts operate under mild conditions of room temperature and atmospheric pressure in aqueous media, offering high chemoselectivity. acs.org The use of a magnetically recoverable biocatalyst has been shown to allow for reuse over seven cycles while maintaining high activity. acs.org This biocatalytic method avoids the need for high-pressure hydrogen gas and precious metal catalysts. acs.org

Use of Green Solvents (e.g., Ethanol)

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources. Ethanol (B145695), a bio-based solvent, is an excellent example and has been widely used in the catalytic reduction of nitroarenes. stackexchange.com

Ethanol is favored for several reasons. It is an effective solvent for both the nitroaromatic starting materials and the resulting aniline products, while the heterogeneous catalyst can be easily suspended and subsequently removed. stackexchange.com Its relatively low boiling point facilitates its removal and recovery after the reaction. From a safety perspective, ethanol is less harmful than other solvents like methanol. stackexchange.com

The catalytic hydrogenation of nitro compounds in ethanol is a well-established method. For example, the reduction of nitrobenzene to aniline is commonly carried out using a platinum or palladium catalyst on a carbon support (Pt/C or Pd/C) in an ethanol solvent under a hydrogen atmosphere. gla.ac.uk This methodology is directly applicable to the synthesis of this compound from 1-isopropyl-2-methoxy-4-nitrobenzene.

Research has shown that the solvent can influence the reaction rate. For instance, the hydrogenation of nitrobenzene has been found to be more rapid in ethanol compared to isopropanol. gla.ac.uk This is attributed to the coordination of ethanol molecules to the nitro group via hydrogen bonding, which facilitates the reduction. gla.ac.uk

The following table provides examples of the catalytic reduction of various substituted nitroaromatics to their corresponding anilines in ethanol, showcasing the versatility of this green solvent.

| Examples of Nitroarene Reduction in Ethanol | |||

| Substrate | Catalyst | Reducing Agent | Yield (%) |

| Nitrobenzene | Pt nanocomposite | Hydrazine | >99 mdpi.com |

| 4-Chloronitrobenzene | Pt nanocomposite | Hydrazine | >99 mdpi.com |

| 4-Nitrotoluene | Pt nanocomposite | Hydrazine | >99 mdpi.com |

| 1,3-Dinitrobenzene | Au@PAF-184 | NaBH₄ | >90 mdpi.com |

This data highlights the effectiveness of ethanol as a solvent in the high-yield synthesis of various anilines, suggesting its suitability for the synthesis of this compound.

Computational and Theoretical Chemistry Studies of 3 Isopropyl 4 Methoxyaniline

Density Functional Theory (DFT) Applications

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure and geometry of molecules.

A DFT study of 3-Isopropyl-4-methoxyaniline would begin with geometry optimization to find the lowest energy conformation of the molecule. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a stable structure. For this compound, key parameters would include the orientation of the isopropyl and methoxy (B1213986) groups relative to the aniline (B41778) ring and the planarity of the amino group. Conformational analysis would explore different rotational isomers (rotamers) of the isopropyl and methoxy groups to identify the global minimum on the potential energy surface.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311G(d,p) level) This table is illustrative of typical DFT output; specific values for this molecule are not available in the literature.

| Parameter | Value |

|---|---|

| C-N Bond Length (Å) | ~1.40 |

| C-O Bond Length (Å) | ~1.37 |

| C-C (isopropyl) Bond Length (Å) | ~1.54 |

| C-N-H Bond Angle (°) | ~112 |

| C-O-C Bond Angle (°) | ~118 |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map illustrates regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the amino group and the oxygen atom of the methoxy group, due to their lone pairs of electrons. These sites would be the most likely points for electrophilic attack. The hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential, making them potential sites for nucleophilic interaction.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. thaiscience.info

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

A study on the related molecule p-isopropylaniline, calculated at the B3LYP/6-311G(d,p) level, reported a HOMO-LUMO energy gap of 5.2968 eV. thaiscience.info A smaller energy gap generally implies higher reactivity. For this compound, the presence of the electron-donating methoxy group would be expected to raise the HOMO energy level and potentially alter the energy gap compared to p-isopropylaniline.

Table 2: Representative Frontier Molecular Orbital Data This table illustrates typical FMO data. Values for p-isopropylaniline are provided for context from published literature. thaiscience.info Specific values for this compound are not available.

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| p-Isopropylaniline | -5.0089 | 0.2879 | 5.2968 |

| This compound | N/A | N/A | N/A |

The HOMO-LUMO energy gap is a key descriptor of molecular stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. thaiscience.info Conversely, a small gap indicates that the molecule is more polarizable and more reactive. Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify these characteristics. For instance, p-isopropylaniline is reported to be a stable molecule due to its relatively large energy gap. thaiscience.info

Molecular Modeling for Structure-Reactivity Relationships

Molecular modeling techniques are instrumental in establishing relationships between the three-dimensional structure of a molecule and its chemical reactivity.

Computational models, often employing machine learning algorithms trained on large datasets, can predict the biological and chemical behavior of molecules. For this compound, some predictive data regarding its interaction with biological systems has been generated using such models. These predictions offer a preliminary assessment of its potential bioactivity.

| Predicted Property | Prediction | Model Details |

|---|---|---|

| P-glycoprotein substrate | No | SVM model built on 1033 molecules (training set) and tested on 415 molecules (test set). 10-fold CV: ACC=0.72 / AUC=0.77. External: ACC=0.88 / AUC=0.94. |

| CYP1A2 inhibitor | - | SVM model built on 9145 molecules (training set) and tested on 3000 molecules (test set). 10-fold CV: ACC=0.83 / AUC=0.90. |

This table presents predicted biological properties of this compound based on computational models.

Environmental Fate and Analytical Methodologies for Substituted Anilines

Environmental Occurrence and Transport

The distribution of substituted anilines in the environment is governed by their physicochemical properties and interactions with different environmental compartments.

Partitioning in Water, Soil, and Air

The partitioning of a substituted aniline (B41778) like 3-Isopropyl-4-methoxyaniline among water, soil, and air is dictated by its water solubility, vapor pressure, and its affinity for organic matter. Generally, anilines are expected to be found predominantly in water due to their relatively high water solubility and low vapor pressure. canada.ca

The behavior of anilines in soil is significantly influenced by the soil-solution pH relative to the pKa of the compound. psu.edu The amino group can be protonated in acidic conditions, forming a cation. This process enhances sorption to soil particles through cation exchange mechanisms, where the protonated aniline competes with other cations like Ca²⁺ for binding sites on clay and organic matter. psu.eduepa.gov As pH decreases and the molecule becomes more protonated, its sorption to soil increases. epa.gov Conversely, the neutral form, more prevalent at higher pH, partitions into soil organic matter based on its hydrophobicity.

The distribution of aniline under steady-state conditions is heavily skewed towards the aqueous phase. One model predicted that aniline would be distributed primarily in surface water (99.98%), with minor amounts in sediment (0.015%), air (0.002%), and soil (0.001%). canada.ca However, this can be an overestimation for water concentration, as the formation of bound residues in soil and sediment is a significant process that reduces the amount of free aniline available for transport. canada.ca

Photolysis and Biodegradation Processes

Substituted anilines are susceptible to degradation in the environment through both light-induced (photolysis) and microbial processes.

Photolysis: In aquatic environments, photolysis can be a significant degradation pathway. researchgate.net This process can occur directly, through the absorption of sunlight by the aniline molecule itself, or indirectly, through reactions with photochemically generated species like hydroxyl radicals or excited states of dissolved organic matter. oup.comnih.gov The presence of natural photosensitizers, such as riboflavin, can greatly accelerate the photodecomposition of anilines. oup.com For example, the half-life of aniline in estuarine water has been measured at 27 hours in the light, compared to 173 hours in the dark, highlighting the importance of photolysis over microbial degradation in sunlit surface waters. researchgate.netnjit.edu The rate of photolysis is influenced by the specific substituents on the aniline ring; electron-donating groups can increase the rate of photodecomposition. oup.com

Biodegradation: Microbial degradation is a primary mechanism for the removal of anilines from water and soil. canada.ca Various microorganisms have been shown to utilize aniline as a source of carbon and energy. researchgate.net The aerobic biodegradation of aniline often proceeds through the formation of catechol, which is then further broken down via ortho- or meta-cleavage pathways. researchgate.net While aniline itself can be readily degraded, the presence of substituents, such as chlorine atoms, can increase persistence. researchgate.net However, even some substituted anilines that are not directly metabolized can induce the microbial enzymes responsible for aniline oxidation. researchgate.net

Formation of Bound Residues in Soil

A critical aspect of the environmental fate of anilines is their tendency to form non-extractable, or "bound," residues in soil. iaea.org This occurs when the parent aniline or its degradation products, particularly reactive metabolites, form covalent bonds with soil organic matter, primarily humic substances. epa.govpfmodels.org

The presence of the aniline functional group, along with phenolic groups formed during metabolism, strongly promotes the formation of these bound residues. pfmodels.orgnih.gov The process involves oxidative coupling reactions, which can be catalyzed by microbial enzymes or abiotic soil components like clay minerals and metal oxides. psu.eduepa.gov Studies using radiolabeled anilines have shown that a significant percentage of the applied chemical can become incorporated into the soil matrix. For example, after application of 3,4-dichloroaniline, 84% of the radioactivity recovered from the soil was in the form of bound residues. iupac.org This binding process is often kinetically favored over complete mineralization to carbon dioxide and can lead to the long-term persistence of pesticide-derived residues in the soil. epa.gov While these residues are considered "non-extractable" by conventional solvents, there is evidence that a small fraction can be released over time or taken up by plants. pfmodels.org

Advanced Analytical Techniques for Substituted Anilines

Accurate determination of substituted anilines in environmental samples requires sensitive and selective analytical methods. Gas chromatography, high-performance liquid chromatography, and capillary electrophoresis are the principal techniques employed.

Chromatographic Methods (GC, HPLC)

Gas Chromatography (GC): GC is a widely used technique for the analysis of anilines. For enhanced sensitivity and selectivity, specific detectors are often employed. The thermionic nitrogen-phosphorus detector (NPD) has been found to be particularly effective for determining a wide range of anilines at low parts-per-billion (ppb) levels in industrial wastewater. epa.gov Mass spectrometry (GC-MS) provides definitive identification and quantification and is a standard method for analyzing aniline derivatives in groundwater. d-nb.info Because anilines are polar and sometimes thermolabile, a derivatization step is often necessary prior to GC analysis to improve their chromatographic properties. chromatographyonline.comoup.com This typically involves converting the amine to a less polar, more volatile derivative.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful alternative to GC, with a key advantage being that derivatization is often not required. chromatographyonline.com Anilines can be separated using reversed-phase columns, such as C18, and detected by UV or diode array detectors. researchgate.net For trace analysis in complex matrices like water, HPLC is often combined with a sample pre-concentration step, such as solid-phase extraction (SPE). This can be performed offline or, more efficiently, using an automated on-line SPE-HPLC system, which allows for sensitive determination of anilines in the microgram-per-liter (µg/L) range. chromatographyonline.com

Capillary Electrophoresis with On-Line Concentration

Capillary electrophoresis (CE) is an efficient separation technique well-suited for polar and charged compounds like anilines. It offers high separation efficiency and minimal use of organic solvents, making it an environmentally friendly method. mdpi.com

A primary limitation of CE with standard UV detection is its relatively poor concentration sensitivity. However, this can be overcome by using on-line concentration techniques. mdpi.com Field-enhanced sample injection (FESI) is one such technique where a low-conductivity sample matrix and a high-conductivity background electrolyte are used to "stack" the analyte ions into a very narrow band at the beginning of the capillary, significantly enhancing the detection signal. mdpi.comresearchgate.net Using this approach, detection limits for aniline derivatives in environmental water samples have been achieved in the sub-nanogram-per-milliliter (ng/mL) range, demonstrating the suitability of CE for trace environmental analysis. mdpi.comresearchgate.net

Spectroscopic Methods (e.g., Colorimetric Determination)

Spectroscopic methods, particularly colorimetric and spectrophotometric techniques, offer accessible and often rapid means for the quantitative analysis of substituted anilines in various matrices. These methods are typically based on chemical reactions that convert the aniline derivative into a colored compound (a chromophore), the absorbance of which can be measured using a spectrophotometer. The intensity of the color produced is directly proportional to the concentration of the analyte, a relationship governed by the Beer-Lambert law.

A prevalent strategy for the colorimetric determination of primary aromatic amines, including substituted anilines, is the diazotization-coupling reaction. oup.com In this two-step process, the primary aromatic amine is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) in a cold environment to form a diazonium salt. This intermediate is then coupled with a suitable agent, such as a phenol (B47542) (e.g., resorcinol, 1-naphthol) or an aromatic amine, to produce a highly colored azo dye. oup.com The resulting hydroxy-azo dyes exhibit strong absorptivity, which renders the method sensitive enough for determining aniline concentrations at parts-per-million (ppm) levels. oup.com

Another approach involves the use of specific chromogenic reagents that react directly with the amine group. Trinitrobenzenesulfonic acid (TNBS) has been employed as a colorimetric reagent for aniline and its derivatives. icevirtuallibrary.comresearchgate.net The reaction between TNBS and anilines in a buffered solution (e.g., phosphate (B84403) buffer at pH 7.4) forms a stable colored product with a high absorbance, typically around 430 nm. icevirtuallibrary.comresearchgate.net The sensitivity and stability of the color can often be enhanced by the addition of other reagents, such as sodium sulfite. icevirtuallibrary.comresearchgate.net

The formation of charge-transfer complexes also provides a basis for spectrophotometric analysis. arcjournals.orgrasayanjournal.co.inresearchgate.net In this method, the aniline derivative (acting as an electron donor) interacts with a suitable electron acceptor molecule. For instance, p-N,N-dimethylphenylenediamine (DMPD) can be oxidized to form a quinoneimine species, which then forms a purple-red charge-transfer complex with aromatic primary amines, with maximum absorbance measured around 520-530 nm. arcjournals.orgrasayanjournal.co.in The selection of reagents and optimization of reaction conditions, such as pH and reaction time, are critical for achieving linearity, sensitivity, and accuracy. icevirtuallibrary.comresearchgate.net

| Method Principle | Reagent(s) | Typical λmax (nm) | Analyte Class | Reference |

|---|---|---|---|---|

| Diazotization-Coupling | Sodium Nitrite, Resorcinol/1-Naphthol | Not Specified | Aniline Derivatives | oup.com |

| Derivatization | Trinitrobenzenesulfonic acid (TNBS) | ~430 | Aniline, Phenylenediamines | icevirtuallibrary.comresearchgate.net |

| Charge-Transfer Complex | Oxidized p-N,N-dimethylphenylenediamine (DMPD) | 520 - 530 | Aromatic Primary Amines | arcjournals.orgrasayanjournal.co.in |

| Coupling Reaction | 8-amino-1-naphthol-3,6-disulphonic acid | Not Specified | Aniline | rsc.org |

Mass Spectrometry for Identification

Mass spectrometry (MS) is an indispensable tool for the unequivocal identification and sensitive quantification of substituted anilines like this compound. Often coupled with chromatographic separation techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC), MS provides a high degree of specificity based on the mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragment ions. d-nb.inforesearchgate.netulpgc.es

GC-MS is a well-established method for analyzing volatile and thermally stable aniline derivatives. Following separation on a GC column, molecules enter the mass spectrometer, where they are typically ionized by Electron Impact (EI). EI is a hard ionization technique that generates a molecular ion (M+) peak, confirming the molecular weight of the compound, along with a rich fragmentation pattern that serves as a chemical fingerprint for structural elucidation. nih.gov For less volatile or thermally labile compounds, derivatization may be employed to improve chromatographic behavior and detection. nih.gov

LC coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for many applications due to its applicability to a wider range of compounds, including those that are non-volatile or thermally unstable, and its exceptional sensitivity and selectivity. d-nb.infoulpgc.es Soft ionization techniques like Electrospray Ionization (ESI) are commonly used, which typically produce a protonated molecular ion [M+H]+ with minimal fragmentation. d-nb.infoacs.org This precursor ion can then be selected and subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer. The resulting product ions are characteristic of the analyte's structure and can be used for highly selective detection in complex matrices, a technique known as Multiple-Reaction Monitoring (MRM). d-nb.info

Mass spectrometry is particularly powerful for distinguishing between isomers of substituted anilines, which can be a significant analytical challenge. nih.govacs.org While isomers have the same molecular weight, their fragmentation patterns upon CID can differ, allowing for their differentiation. acs.org Advanced techniques like Traveling Wave Ion Mobility Spectrometry (TWIMS) coupled with MS can provide an additional dimension of separation based on the ion's size and shape, further aiding in the resolution and recognition of isomeric anilines. acs.orgresearchgate.net

| Technique | Ionization Method | Key Application | Reference |

|---|---|---|---|

| GC-MS | Electron Impact (EI), Electron Capture Negative Ionization (ECNI) | Analysis of volatile/semi-volatile anilines; provides structural fingerprint. | ulpgc.esnih.govnih.gov |

| LC-MS/MS | Electrospray Ionization (ESI) | High-sensitivity analysis of a broad range of anilines in complex matrices. | d-nb.inforesearchgate.netulpgc.es |

| MS/MS with CID | ESI, EI | Structural elucidation and differentiation of isomers. | acs.orgresearchgate.net |

| GC-MS/MS | Not Specified | Offers higher sensitivity and precision than single quadrupole GC/MS. | researchgate.net |

Future Research Directions and Emerging Trends

Development of Novel Asymmetric Synthesis Protocols

The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and materials science. academie-sciences.fr For 3-isopropyl-4-methoxyaniline, the development of enantiomerically pure forms could open doors to new applications, particularly in drug discovery where specific stereoisomers often exhibit desired biological activity. mdpi.com Future research will likely focus on organocatalytic methods, which offer an environmentally friendly alternative to traditional metal-based catalysts. organic-chemistry.orgnih.gov For instance, chiral phosphoric acids and isothioureas have shown great promise in the asymmetric synthesis of various chiral anilides and related compounds. nih.govacs.orgnih.gov The development of protocols for the atroposelective N-acylation or other enantioselective transformations of this compound could yield novel chiral building blocks for complex molecule synthesis. nih.govacs.org

Recent advancements in the asymmetric synthesis of chiral 3-alkyl-4-nitromethylchromans through cascade reactions highlight the potential for creating complex chiral structures from related starting materials. rsc.org Similar strategies could be adapted for this compound. Furthermore, the use of palladium catalysts with chiral nitrogenous ligands has been successful in the asymmetric synthesis of 3-arylsuccinimides, demonstrating a promising avenue for creating chiral C-N bonds. rsc.org The exploration of such catalytic systems for the asymmetric functionalization of this compound is a compelling area for future research.

Exploration of New Catalytic Systems for Regio- and Stereoselective Functionalization

The ability to selectively functionalize specific positions on the aniline (B41778) ring is crucial for tailoring the properties of this compound for specific applications. bath.ac.uk Future research will undoubtedly focus on the discovery and optimization of new catalytic systems that offer high regio- and stereoselectivity. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of aromatic rings. bath.ac.ukresearchgate.net

Recent studies have demonstrated the successful ortho- and para-selective functionalization of anilines using various transition metal catalysts, including palladium, rhodium, and ruthenium. researchgate.netacs.orgresearchgate.net The development of catalysts that can selectively target the C-H bonds of the isopropyl group or specific positions on the aromatic ring of this compound would be a significant breakthrough. For example, copper-catalyzed C-H annulation has been used to synthesize disubstituted oxindoles from N-substituted anilines. rsc.org Furthermore, chelation-assisted C-H functionalization using bidentate directing groups offers a versatile strategy for achieving high regioselectivity. nih.gov The design of new ligands that can effectively direct the catalyst to a specific position on the this compound molecule is a key area for future exploration.

The table below summarizes some emerging catalytic systems for the functionalization of anilines, which could be adapted for this compound.

| Catalytic System | Type of Functionalization | Potential Application for this compound |

| Palladium/Chiral Ligand | Asymmetric C-H Olefination | Synthesis of chiral derivatives with modified electronic properties. |

| Rhodium(III) | C-H Alkylation/Annulation | Construction of complex heterocyclic structures. |

| Copper(II) | C-H Azidation/Halogenation | Introduction of versatile functional groups for further modification. acs.org |

| Nickel/Bisphosphine | Enantioselective Alkylation | Creation of chiral centers at the α-amino position. nih.gov |

| Ruthenium/MPAA Ligands | meta-Selective C-H Functionalization | Access to previously difficult-to-synthesize isomers. researchgate.net |

Advanced Computational Predictions for Reactivity and Material Properties

Computational chemistry is becoming an indispensable tool in modern chemical research. amazonaws.com For this compound, advanced computational methods like Density Functional Theory (DFT) can provide valuable insights into its reactivity, electronic properties, and potential applications. rsc.orgrsc.orgnih.gov DFT calculations can be used to predict the most likely sites for electrophilic aromatic substitution, which is crucial for planning synthetic strategies. amazonaws.com Furthermore, computational models can help in understanding the effect of substituents on the electronic structure and properties of aniline derivatives. rsc.orgnih.gov

Future research will likely involve the use of more sophisticated computational models to predict a wider range of properties. For example, machine learning algorithms trained on large datasets of experimental and computational data could be used to predict the reactivity of this compound in various reactions with high accuracy. rsc.org Such predictive models could significantly accelerate the discovery of new reactions and applications for this compound. Quantum chemical calculations can also be employed to predict the rate constants of reactions with various oxidants, which is important for understanding its environmental fate and for designing new degradation pathways. lib4ri.chacs.org

The table below illustrates the application of computational methods in studying aniline derivatives.

| Computational Method | Property Predicted | Relevance for this compound |

| Density Functional Theory (DFT) | Geometrical structure, vibrational frequencies, reaction mechanisms. rsc.orgrsc.org | Understanding stability, reactivity, and spectroscopic properties. |

| Time-Dependent DFT (TD-DFT) | UV-vis spectra, electronic transitions. acs.org | Predicting optical properties for applications in dyes and electronics. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Electron density distribution, nature of chemical bonds. | Elucidating the electronic effects of the isopropyl and methoxy (B1213986) groups. |

| Molecular Dynamics (MD) Simulations | Solvation effects, conformational changes. | Understanding its behavior in different solvent environments. |

| Machine Learning (ML) Models | Reaction regioselectivity, reaction rates. rsc.org | Accelerating the discovery of new synthetic routes and applications. |

Integration of Green Chemistry Principles into Industrial-Scale Synthesis

The chemical industry is under increasing pressure to adopt more sustainable and environmentally friendly manufacturing processes. rug.nl For the industrial-scale synthesis of this compound, the integration of green chemistry principles is a critical future direction. imist.maacs.org This includes the use of renewable feedstocks, safer solvents, and energy-efficient reaction conditions. rug.nlin-part.com

One promising approach is the use of biocatalysis, which employs enzymes to carry out chemical transformations. nih.govnih.gov Nitroreductases, for example, have been shown to be effective in the reduction of nitroaromatics to anilines under mild, aqueous conditions. nih.govacs.orgchemrxiv.org The development of robust and efficient biocatalytic processes for the synthesis of this compound could significantly reduce the environmental impact of its production. nih.gov Another area of focus is the development of flow chemistry processes, which can offer improved safety, efficiency, and scalability compared to traditional batch processes. diva-portal.org

The table below highlights some green chemistry approaches applicable to aniline synthesis.

| Green Chemistry Approach | Description | Potential Benefit for this compound Synthesis |

| Biocatalysis | Use of enzymes (e.g., nitroreductases) as catalysts. nih.govchemrxiv.org | Milder reaction conditions, reduced waste, use of aqueous media. acs.org |

| Flow Chemistry | Continuous processing in a reactor. diva-portal.org | Improved heat and mass transfer, enhanced safety, easier scale-up. |

| Use of Greener Solvents | Replacement of hazardous organic solvents with water or bio-based solvents. acs.org | Reduced environmental pollution and health risks. |

| Catalysis with Earth-Abundant Metals | Utilizing catalysts based on iron, copper, or nickel instead of precious metals. | Lower cost and reduced reliance on scarce resources. |

| Electrochemical Synthesis | Using electricity to drive chemical reactions. in-part.com | Avoids the need for chemical oxidants or reductants, potentially reducing waste. researchgate.net |

Investigation of Novel Applications in Emerging Technologies

The unique electronic and structural properties of this compound make it a promising candidate for a variety of emerging technologies. Future research will focus on exploring its potential in areas such as organic electronics, advanced materials, and sensor technology. rsc.orgresearchgate.net

In the field of organic electronics, aniline derivatives are used as building blocks for conducting polymers and organic semiconductors. acs.orgdiva-portal.org The specific substitution pattern of this compound could lead to materials with tailored electronic properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netontosight.ai The synthesis of polymers and oligomers incorporating the this compound unit is a key area for future investigation. diva-portal.orgrsc.org

Furthermore, the functional groups on this compound can be modified to create materials with specific sensing capabilities. rsc.org For example, it could be incorporated into polymer-based sensors for the detection of various analytes. mdpi.com The development of new materials based on this aniline derivative for applications in areas such as coatings, adhesives, and specialty polymers is another exciting avenue for future research.

常见问题

Basic: What are the key physicochemical properties of 3-Isopropyl-4-methoxyaniline, and how do they influence experimental design?

Methodological Answer:

While direct data on this compound is limited, analogous compounds like 2-Methyl-4-heptafluoroisopropylaniline (CAS 238098-26-5) provide insights. Key properties include:

- Solubility : Slight solubility in chloroform/DMSO suggests preferential use in non-polar reaction media for synthesis or purification .

- Stability : Storage under inert atmosphere at -20°C (as recommended for structurally similar amines) prevents oxidation and decomposition .

- pKa : Predicted pKa ~2.52 indicates protonation behavior under acidic conditions, critical for pH-dependent reactions (e.g., diazotization) .

Experimental Design Implications : - Use anhydrous solvents and Schlenk-line techniques for air-sensitive reactions.

- Monitor reaction progress via HPLC or NMR, given potential side reactions from the methoxy and isopropyl groups.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at C4, isopropyl at C3). Compare with reference spectra of structurally related compounds (e.g., 4-methoxyphenyl derivatives) .

- FT-IR : Confirm amine (-NH₂) and methoxy (-OCH₃) stretches at ~3400 cm⁻¹ and ~1250 cm⁻¹, respectively.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₁₀H₁₅NO₂) and detects fragmentation patterns unique to the isopropyl-methoxy arrangement .

Validation : Cross-reference with computational simulations (e.g., DFT for IR/NMR predictions) to resolve ambiguities .

Advanced: How can researchers resolve contradictions in reported stability data for this compound derivatives?

Methodological Answer:

Contradictions may arise from:

- Environmental Variability : Degradation rates differ under light, humidity, or oxygen exposure. Replicate stability tests using controlled conditions (e.g., ICH Q1A guidelines) and report full metadata .

- Analytical Sensitivity : Use hyphenated techniques (e.g., LC-MS/MS) to detect trace degradation products missed by traditional HPLC .

Case Study : For 2-Methyl-4-heptafluoroisopropylaniline, discrepancies in boiling point (200°C vs. lower values in some studies) were traced to impurities; rigorous purification (e.g., column chromatography) resolved this .

Advanced: What mechanistic insights guide the synthesis of this compound derivatives for targeted applications?

Methodological Answer:

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to protect the amine during methoxy-group modifications, as demonstrated in analogous nucleoside syntheses .

- Coupling Reactions : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the isopropyl position. Optimize ligand selection (e.g., SPhos) for sterically hindered substrates .

- Kinetic Control : Lower reaction temperatures favor mono-substitution over polysubstitution, critical for regioselectivity .

Advanced: How can computational modeling enhance the study of this compound’s reactivity?

Methodological Answer:

- DFT Calculations : Predict reaction pathways (e.g., electrophilic substitution at the para-methoxy position) and transition-state energies to prioritize synthetic routes .

- Molecular Dynamics : Simulate solvent effects on aggregation behavior, which impacts catalytic activity in homogeneous vs. heterogeneous systems .

Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to refine force fields .

Advanced: What strategies address ethical and reproducibility challenges in publishing research on novel aniline derivatives?

Methodological Answer:

- Data Transparency : Share raw spectral data, synthetic protocols, and crystallographic files via repositories like Zenodo to enable independent validation .

- Contradiction Analysis : Apply structural equation modeling (SEM) to disentangle confounding variables (e.g., storage conditions vs. inherent stability) .

- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。